N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chlorophenyl group, a thienopyrazole ring, and a benzodioxole carboxamide moiety, making it an interesting subject for chemical and pharmacological studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and thiazoles, have been reported to interact with a variety of biological targets . These include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is known that similar compounds can inhibit the activity of their target enzymes, leading to various physiological effects . For instance, inhibition of AchE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
For example, they can increase the production of reactive oxygen species (ROS) and free radicals, leading to oxidative stress . This can negatively affect different cellular components and lead to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, the lipophilicity of this compound could potentially impact its bioavailability.
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities, including antioxidant, antitumor, and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
It is likely to interact with various enzymes, proteins, and other biomolecules in the body, given its complex structure . The nature of these interactions would depend on the specific molecular structure of N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide and the biomolecules it interacts with .
Cellular Effects
It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrazole core, followed by the introduction of the chlorophenyl group and the benzodioxole carboxamide moiety. Key steps may include:
Cyclization Reactions: Formation of the thienopyrazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
Amidation Reactions: Coupling of the benzodioxole carboxylic acid with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), and nucleophilic substitution with sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide: can be compared to other thienopyrazole derivatives and benzodioxole-containing compounds.
Uniqueness
- The combination of the chlorophenyl group, thienopyrazole ring, and benzodioxole carboxamide moiety gives this compound unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-12-2-1-3-13(7-12)23-18(14-8-27-9-15(14)22-23)21-19(24)11-4-5-16-17(6-11)26-10-25-16/h1-7H,8-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUGPSAYSTVEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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